2-Hydrazinyl-4-phenylpyridine
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Overview
Description
2-Hydrazinyl-4-phenylpyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group at the 2-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenylpyridine typically involves the reaction of 2-chloropyridine with phenylhydrazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-phenylpyridine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the phenyl group at the 4-position.
4-Phenylpyridine: Similar structure but lacks the hydrazinyl group at the 2-position.
2-Hydrazinyl-4-methylpyridine: Similar structure but has a methyl group instead of a phenyl group at the 4-position.
Uniqueness: 2-Hydrazinyl-4-phenylpyridine is unique due to the presence of both the hydrazinyl and phenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(4-phenylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H11N3/c12-14-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) |
InChI Key |
GCWYKIPXWZOQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)NN |
Origin of Product |
United States |
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